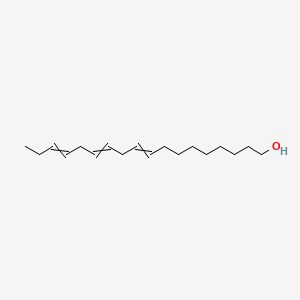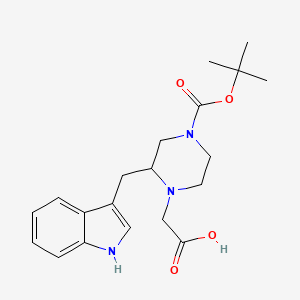
2,5-Bis(4-chlorophenyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-chlorophenyl)pyrazine is a heterocyclic compound with the molecular formula C16H10Cl2N2. It is characterized by a pyrazine ring substituted with two 4-chlorophenyl groups at the 2 and 5 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-chlorophenyl)pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazine ring . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Bis(4-chlorophenyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazines with different functional groups .
Aplicaciones Científicas De Investigación
2,5-Bis(4-chlorophenyl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(4-chlorophenyl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2,5-Diphenylpyrazine: Similar structure but lacks the chlorine atoms.
2,5-Bis(4-fluorophenyl)pyrazine: Similar structure with fluorine substituents instead of chlorine.
2,5-Bis(4-methylphenyl)pyrazine: Similar structure with methyl groups instead of chlorine.
Uniqueness: 2,5-Bis(4-chlorophenyl)pyrazine is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
74376-33-3 |
|---|---|
Fórmula molecular |
C16H10Cl2N2 |
Peso molecular |
301.2 g/mol |
Nombre IUPAC |
2,5-bis(4-chlorophenyl)pyrazine |
InChI |
InChI=1S/C16H10Cl2N2/c17-13-5-1-11(2-6-13)15-9-20-16(10-19-15)12-3-7-14(18)8-4-12/h1-10H |
Clave InChI |
UMBLOHGDCWEGIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C(C=N2)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


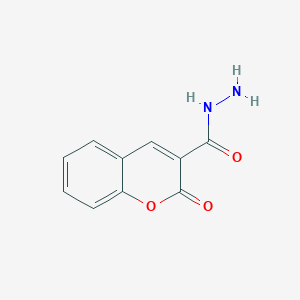
![(6-methoxy-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14166992.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)-](/img/structure/B14167003.png)

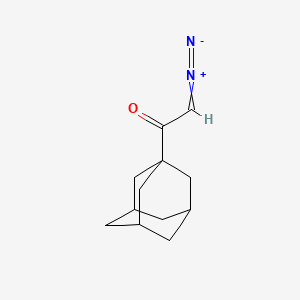

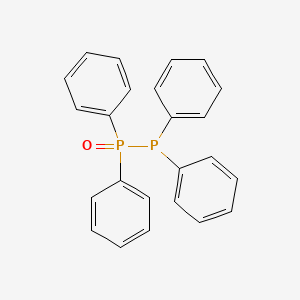

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)-](/img/structure/B14167031.png)
![(5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14167053.png)
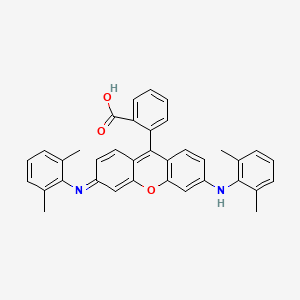
![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile](/img/structure/B14167057.png)
